molecular formula C19H20N8 B12239650 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile

6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B12239650
M. Wt: 360.4 g/mol
InChI Key: QKBOCEUHVNDYPJ-UHFFFAOYSA-N
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Description

6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a unique arrangement of pyrazole, pyridazine, and piperazine rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors One common approach includes the formation of the pyrazole ring followed by the construction of the pyridazine and piperazine rings

    Formation of Pyrazole Ring: The synthesis begins with the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents to form the pyrazole ring.

    Construction of Pyridazine Ring: The pyrazole derivative is then reacted with hydrazine derivatives to form the pyridazine ring.

    Formation of Piperazine Ring: The pyridazine derivative is further reacted with piperazine to form the piperazine ring.

    Introduction of Pyridine-2-carbonitrile: The final step involves the reaction of the piperazine derivative with pyridine-2-carbonitrile under suitable conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The compound can undergo substitution reactions, especially at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles under basic or acidic conditions.

Major Products

    Oxidation Products: Oxidation can lead to the formation of hydroxylated derivatives.

    Reduction Products: Reduction of the nitrile group results in the formation of amine derivatives.

    Substitution Products: Substitution reactions can yield various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antibacterial, and antifungal properties. It serves as a lead compound for the development of new drugs and therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential use in the treatment of various diseases. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in agriculture, pharmaceuticals, and other industries.

Mechanism of Action

The mechanism of action of 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: This compound shares a similar pyrazole and pyridazine structure but differs in the presence of a thioacetohydrazide group.

    3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine: This compound has a similar pyrazole and pyridazine structure but lacks the piperazine and pyridine-2-carbonitrile moieties.

Uniqueness

The uniqueness of 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile lies in its combination of pyrazole, pyridazine, piperazine, and pyridine-2-carbonitrile rings. This unique arrangement provides the compound with distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H20N8

Molecular Weight

360.4 g/mol

IUPAC Name

6-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C19H20N8/c1-14-12-15(2)27(24-14)19-7-6-18(22-23-19)26-10-8-25(9-11-26)17-5-3-4-16(13-20)21-17/h3-7,12H,8-11H2,1-2H3

InChI Key

QKBOCEUHVNDYPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=CC=CC(=N4)C#N)C

Origin of Product

United States

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